molecular formula C11H17ClN2O3S B1340923 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride CAS No. 918812-18-7

1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride

Cat. No. B1340923
M. Wt: 292.78 g/mol
InChI Key: RMMDNVBLYNZQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are known for their potential therapeutic applications, including antidepressant and antitumor activities. The papers provided discuss related compounds that share some structural similarities with the compound , such as the presence of a morpholine ring and their potential biological activities.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the aminomethylation of key starting compounds. For instance, in the synthesis of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenylpropan-1-one, aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine in ethanol was performed . Similarly, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride involved a cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, followed by reduction and acidification . These methods highlight the typical synthetic routes that could be relevant for the synthesis of "1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride," although the exact synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This ring structure is often modified with various substituents that can influence the compound's biological activity. For example, the tertiary aminoalkanol hydrochlorides discussed in the papers have a morpholine ring and were confirmed by H NMR and IR spectra, with the IR spectra showing an absorption band due to OH stretching vibrations and the H NMR spectra showing a broadened singlet for the OH proton . These spectroscopic techniques are essential for confirming the structure of such compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of morpholine derivatives often include nucleophilic addition, as seen with the addition of Grignard reagents to amino ketone to afford the corresponding aminoalkanols . Cyclization reactions are also common, as demonstrated in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride . These reactions are crucial for constructing the morpholine core and introducing various functional groups that can modulate the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents attached to the morpholine ring. For instance, the tertiary aminoalkanol hydrochlorides synthesized in one study were crystalline substances, indicating solid-state stability . The solubility, metabolic stability, and ability to penetrate biological membranes such as the Caco-2 cells are also important properties that can influence a compound's drug-like characteristics. For example, the aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine showed high solubility, metabolic stability, and Caco-2 penetration, which are favorable properties for a potential drug candidate .

Scientific Research Applications

Synthesis and Biological Activity

Morpholine derivatives have been synthesized and characterized for various biological activities. For example, a study on the synthesis and biological activity evaluation of morpholine derivatives revealed their potential in antimicrobial, anti-TB, and antioxidant applications. The study presented a compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showing remarkable anti-TB activity and superior antimicrobial activity, indicating the broad applicability of morpholine derivatives in addressing infectious diseases (Mamatha S.V et al., 2019).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of morpholine derivatives have been a focus area, aiming to understand their structural properties and potential for further chemical modifications. A detailed study on the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine showcased the versatility of morpholine derivatives in chemical synthesis. The synthesized compound was characterized using IR, 1H NMR, and MS technologies, highlighting the methodological advancements in morpholine derivative synthesis (Tan Bin, 2011).

Pharmacological Evaluation

Pharmacological evaluations of morpholine derivatives have highlighted their potential in treating various conditions. A study synthesizing and evaluating the antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride demonstrated its effectiveness in animal models. This compound, synthesized via amination and cyclization in a nonproton polar solvent, followed by acidification, showed promising results in antidepressant activity tests, emphasizing the therapeutic potential of morpholine derivatives in mental health (Tao Yuan, 2012).

Corrosion Inhibition

Research into the corrosion inhibition properties of morpholine derivatives has provided insights into their application in protecting metals against corrosion. A study on the corrosion inhibition performance of a structurally well-defined 1,2,3-triazole derivative on a mild steel-hydrochloric acid interface demonstrated high efficiency. The compound, characterized by a combination of experimental and computational methods, showed a significant reduction in corrosion, suggesting the utility of morpholine derivatives in industrial applications (Meryem Hrimla et al., 2021).

Future Directions

The future directions of 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride are not clear from the available information. As it is used in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

(2-morpholin-4-ylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S.ClH/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMDNVBLYNZQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585860
Record name 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride

CAS RN

918812-18-7
Record name 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.